molecular formula C8H4BrF5 B1472583 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene CAS No. 1416980-74-9

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene

Cat. No.: B1472583
CAS No.: 1416980-74-9
M. Wt: 275.01 g/mol
InChI Key: TXQXSEBLEYFAHH-UHFFFAOYSA-N
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Description

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene is a halogenated aromatic compound featuring a bromine atom on a trifluoroethyl side chain and two fluorine atoms at the 3- and 5-positions of the benzene ring. This structure combines electrophilic aromatic substitution characteristics with the electron-withdrawing effects of fluorine and trifluoroethyl groups, making it relevant in pharmaceutical synthesis, agrochemicals, and materials science.

Properties

IUPAC Name

1-(1-bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF5/c9-7(8(12,13)14)4-1-5(10)3-6(11)2-4/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQXSEBLEYFAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene is a halogenated organic compound that has garnered attention in medicinal chemistry and environmental science due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicological profiles, and relevant case studies.

  • Molecular Formula : C8H5BrF5
  • Molecular Weight : 267.03 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the structure.

Biological Activity Overview

The biological activity of halogenated compounds often stems from their ability to interact with biological macromolecules such as proteins and nucleic acids. The following sections detail specific aspects of the biological activity of this compound.

Pharmacological Effects

  • Antimicrobial Activity :
    • Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The trifluoroethyl group may enhance lipophilicity, potentially increasing membrane permeability and thus antimicrobial efficacy.
  • Anticancer Potential :
    • Some studies have indicated that fluorinated benzene derivatives can inhibit cancer cell proliferation. The presence of bromine and fluorine atoms may influence the compound's interaction with cancer-related targets such as kinases or transcription factors.
  • Neurotoxicity :
    • Research into related compounds has shown that certain halogenated ethers can induce neurotoxic effects through mechanisms such as oxidative stress or interference with neurotransmitter systems. Investigating the neurotoxic potential of this compound is essential for understanding its safety profile.

Toxicological Profile

A comprehensive assessment of toxicity is crucial for any compound intended for therapeutic use. The following points summarize key findings related to the toxicity of similar compounds:

  • Acute Toxicity : Studies on structurally related halogenated compounds indicate that they can cause skin irritation and respiratory issues upon exposure.
  • Chronic Exposure Risks : Long-term exposure to halogenated compounds has been associated with endocrine disruption and carcinogenicity in animal models.

Case Studies

Several case studies involving similar halogenated compounds provide insights into the potential biological activities of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study published in Journal of Medicinal Chemistry demonstrated that a series of fluorinated benzene derivatives exhibited significant antibacterial activity against Staphylococcus aureus. The study concluded that structural modifications enhanced activity due to increased hydrophobic interactions with bacterial membranes.
  • Neurotoxicity Assessment :
    • Research published in Toxicology Letters highlighted the neurotoxic effects of inhaled anesthetics containing trifluoroethyl groups. These findings suggest a need for careful evaluation of neurotoxic potential in similar compounds.
  • Cancer Cell Line Studies :
    • A study conducted on various fluorinated compounds showed promising anticancer activity against breast cancer cell lines (MCF-7). The mechanism was linked to apoptosis induction via mitochondrial pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
AnticancerInduced apoptosis in MCF-7 cell lines
NeurotoxicityPotential oxidative stress induction

Table 2: Toxicological Findings

Toxicity TypeEffectReference
Acute ToxicitySkin irritation and respiratory issues
Chronic ExposureEndocrine disruption observed

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making it valuable in the development of pharmaceuticals and agrochemicals. The bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups into aromatic systems.

Case Study: Synthesis of Fluorinated Compounds
A notable application involves using 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene to synthesize novel fluorinated heterocycles. For instance, researchers have successfully employed this compound to create new classes of fluorinated benzothiazoles that exhibit enhanced biological activity against certain cancer cell lines .

Material Science

Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored due to its unique properties. Fluorinated polymers exhibit improved chemical resistance and thermal stability. The compound can be used to modify existing polymer systems to enhance their performance in harsh environments.

Data Table: Properties of Fluorinated Polymers

PropertyValue
Thermal StabilityUp to 300 °C
Chemical ResistanceExcellent
Water Contact Angle>100° (high hydrophobicity)

Potential Anticancer Activity
Recent studies suggest that this compound may exhibit anticancer properties. The compound has been evaluated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Preliminary results indicate promising activity against breast and prostate cancer cells .

Case Study: Anticancer Screening
In vitro screening revealed that derivatives of this compound showed significant cytotoxicity against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values in the low micromolar range. Further investigations are ongoing to elucidate the precise mechanisms of action and optimize these compounds for therapeutic use .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table highlights key structural differences among related brominated difluorobenzene derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol)
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene Not available C₉H₅BrF₅ -Br on trifluoroethyl; -F at 3,5-positions ~287.0 (estimated)
1-Bromo-3,5-difluorobenzene 461-96-1 C₆H₃BrF₂ -Br; -F at 3,5-positions 192.99
1-(2-Bromo-2-propenyl)-3,5-difluorobenzene 842140-35-6 C₉H₆BrF₂ -Br on propenyl; -F at 3,5-positions 233.05
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene 175203-19-7 C₈H₆BrClF₂O -Br; -Cl-OCH₂CH₂; -F at 3,5-positions 271.49
2,5-Dibromo-1,3-difluorobenzene 128259-71-2 C₆H₃Br₂F₂ -Br at 2,5-positions; -F at 1,3-positions 291.89

Key Observations :

  • The trifluoroethyl group in the target compound introduces significant steric bulk and electron-withdrawing effects compared to simpler bromo-difluorobenzenes .

Physicochemical Properties

  • Photolytic Stability: Bromo-difluorobenzenes (e.g., 1-bromo-3,5-difluorobenzene) undergo dissociation into Br(²P₃/₂) and Br*(²P₁/₂) fragments under UV light (267–234 nm).
  • Thermal Stability : Trifluoroethyl substituents likely increase thermal stability compared to alkyl or ether-linked analogs (e.g., 175203-19-7) .

Research Findings and Challenges

  • Reactivity : The electron-withdrawing nature of fluorine and trifluoroethyl groups may slow electrophilic substitution but enhance nucleophilic aromatic substitution.
  • Safety : Brominated aromatics (e.g., 842140-35-6) require stringent handling due to toxicity risks; trifluoroethyl derivatives may pose unique environmental hazards .
  • Synthetic Optimization : Achieving high yields for trifluoroethyl-substituted compounds may require tailored catalysts or solvents, as seen in .

Preparation Methods

Bromination via Diazotization of 3,5-Difluoroaniline

  • Process: Bromination of 2,4-difluoroaniline followed by diazotization with sodium nitrite (NaNO2) and deamination with hypophosphorous acid in acidic solution.
  • Yield: Approximately 57-63% yield reported.
  • Selectivity: Formation of 1-bromo-3,5-difluorobenzene with selectivity around 73 mol%, with minor by-products including 1-bromo-2,6-difluorobenzene and dibromofluorobenzene.
  • Limitations: The process involves formation of salts during neutralization, complicating work-up and reducing economic viability.
  • Reference: CA2117735A1 patent details this method and its drawbacks.

Direct Bromination Using N-Bromosuccinimide (NBS)

  • Process: Radical bromination of 2,3-difluorotoluene using N-bromosuccinimide and azobisisobutyronitrile (AIBN) as radical initiator in dichloromethane solvent at 0–40 °C.
  • Yield: High yield of 91% reported.
  • Advantages: Large-scale applicability with good control of reaction temperature and efficient work-up.
  • Reference: Patent CN112358464 describes this method in detail.

Introduction of the 1-Bromo-2,2,2-trifluoroethyl Group

The key step for obtaining the target compound is the installation of the 1-bromo-2,2,2-trifluoroethyl moiety onto the 3,5-difluorobenzene ring.

Nucleophilic Substitution or Cross-Coupling Reactions

  • Approach: Using 1-bromo-3,5-difluorobenzene as the aromatic substrate, the trifluoroethyl group can be introduced via nucleophilic substitution with trifluoroethyl bromide derivatives or via palladium-catalyzed cross-coupling reactions involving trifluoroethyl organometallic reagents.
  • Catalysts: Palladium complexes such as Pd(dppf)Cl2·DCM and copper(I) iodide are used in conjunction with bases like triethylamine.
  • Conditions: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) under inert atmosphere and elevated temperatures (e.g., 90 °C for several hours).
  • Purification: Work-up involves dilution with ethyl acetate, filtration through Celite®, aqueous washing, drying over sodium sulfate, concentration, and purification by flash column chromatography on silica gel with petroleum ether/ethyl acetate mixtures.
  • Yields: Moderate yields around 27% have been reported for analogous compounds prepared via these methods.
  • Reference: Synthetic procedures for related trifluoroethylated compounds are described in academic literature.

Summary of Key Reaction Parameters and Yields

Step Reaction Conditions Yield (%) Notes
Bromination via diazotization NaNO2, hypophosphorous acid, acidic medium 57-63 Moderate yield, salt formation complicates work-up
Radical bromination (NBS) NBS, AIBN, dichloromethane, 0–40 °C 91 High yield, scalable, efficient
Grignard formation Mg turnings, THF, reflux at 85–90 °C 56 Intermediate for further functionalization
Trifluoroethyl introduction Pd(dppf)Cl2·DCM, CuI, triethylamine, DMF, 90 °C ~27 Moderate yield, requires chromatographic purification

Research Findings and Notes

  • The radical bromination method using N-bromosuccinimide is preferred for preparing the bromodifluorobenzene core due to its high yield and operational simplicity.
  • The introduction of the trifluoroethyl group remains challenging with moderate yields, often requiring palladium-catalyzed cross-coupling techniques.
  • Purification steps are critical to isolate the desired product due to the presence of regioisomers and side products.
  • The economic and environmental aspects favor radical bromination over diazotization-bromination routes.
  • Further optimization of trifluoroethylation steps could improve overall yield and scalability.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene?

The compound is typically synthesized via nucleophilic substitution or radical bromination. A common approach involves reacting 3,5-difluorobenzyl chloride with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., KOH) and a polar aprotic solvent like DMF. Fluorination can be optimized using AgF or KF under controlled temperatures (40–60°C) to minimize side reactions . Purification via fractional distillation or column chromatography (silica gel, hexane/EtOAc) is critical due to the presence of polyhalogenated byproducts .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 19^19F NMR are essential for confirming substitution patterns. For example, the trifluoroethyl group shows a distinct triplet in 19^19F NMR (δ –60 to –70 ppm), while aromatic protons in the 3,5-difluorobenzene ring exhibit coupling constants (JHFJ_{H-F}) of 8–12 Hz .
  • GC-MS : High-resolution mass spectrometry (HRMS) helps verify molecular ion peaks (e.g., [M+^+] at m/z 294.93 for C8_8H4_4BrF5_5) and fragmentation patterns .
  • Elemental Analysis : Ensures purity (>95%) by matching experimental vs. theoretical C/F/Br ratios .

Q. What safety protocols are critical for handling this compound?

The bromo- and fluoro-substituents pose health risks (irritant, toxic). Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Storage : In amber glass bottles under inert gas (N2_2) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence regioselectivity in substitution reactions?

The –CF3_3 group is strongly electron-withdrawing, directing electrophilic attacks to the meta position of the benzene ring. In SN2 reactions, the bromine atom undergoes nucleophilic displacement with reagents like NaN3_3 or KSCN in acetone, yielding azido or thiocyanate derivatives. Computational studies (DFT) suggest that the trifluoroethyl group lowers the LUMO energy, accelerating reactions with soft nucleophiles (e.g., thiols) .

Q. What strategies resolve contradictions in reported reactivity with Grignard reagents?

Discrepancies in literature often arise from solvent polarity and temperature. For example:

  • In THF at –78°C, the compound reacts with MeMgBr to form 1-(2,2,2-trifluoroethyl)-3,5-difluorobenzene.
  • In Et2_2O at 25°C, competing elimination (β-hydride) dominates. Adjusting solvent (e.g., using DME) and slow reagent addition improves yield .

Q. How can computational modeling predict degradation pathways under oxidative conditions?

Molecular dynamics (MD) simulations and QSAR models indicate that oxidation at the benzylic position generates a ketone intermediate, which further degrades to 3,5-difluorobenzoic acid. Validating this with HPLC-MS under H2_2O2_2/UV exposure confirms the pathway, aiding in stabilizing formulations .

Methodological Recommendations

  • Contradiction Analysis : When replication fails (e.g., varying yields in Suzuki couplings), systematically test variables: catalyst loading (Pd(PPh3_3)4_4 vs. Pd(OAc)2_2), base (Cs2_2CO3_3 vs. K3_3PO4_4), and solvent (DME vs. toluene) .
  • Advanced Functionalization : Use directing groups (e.g., –Bpin) to achieve ortho-selective C–H activation in cross-coupling reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene
Reactant of Route 2
1-(1-Bromo-2,2,2-trifluoroethyl)-3,5-difluorobenzene

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